Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate

Organic Synthesis Stereoselective Elimination Cinnamate Synthesis

Researchers synthesizing (E)-4-nitrocinnamate esters face tedious cis/trans isomer separation when using free acid precursors. CAS 840-44-8 is the ethyl ester form that undergoes DMSO-mediated reductive debromination to yield exclusively trans-cinnamates, eliminating isomer separation. • Exclusive (E)-stereochemistry via debromination - avoids chromatographic cis/trans separation • Dual C-Br bonds enable tandem debromination-cyclization for coumarin, quinolone & indole scaffolds • 4-Nitrophenyl chromophore (λmax ~310-320 nm) enables spectrophotometric reaction monitoring

Molecular Formula C11H11Br2NO4
Molecular Weight 381.02 g/mol
CAS No. 840-44-8
Cat. No. B14002000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dibromo-3-(4-nitrophenyl)propanoate
CAS840-44-8
Molecular FormulaC11H11Br2NO4
Molecular Weight381.02 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Br)Br
InChIInChI=1S/C11H11Br2NO4/c1-2-18-11(15)10(13)9(12)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3
InChIKeyKKPNLRXPWMWDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3-Dibromo-3-(4-nitrophenyl)propanoate: Technical Baseline


Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate (CAS 840-44-8, molecular formula C11H11Br2NO4, MW 381.02 g/mol) is a vicinal dibromide ester bearing a 4-nitrophenyl substituent at the β-position . It is catalogued under NSC 29658 in the NCI Diversity Set and is primarily employed as a synthetic building block for the preparation of 4-nitrocinnamate esters, heterocyclic scaffolds, and functionalized styrene derivatives . The compound features two reactive C–Br bonds, a nitro group capable of reduction or nucleophilic aromatic substitution, and an ethyl ester that modulates solubility and serves as a protected carboxylic acid equivalent .

Synthetic building block for 4-nitrocinnamates and heterocycles
Vicinal dibromide, 4-nitrophenyl, and ethyl ester functionalities
NCI Diversity Set member (NSC 29658)

Why Analogs Cannot Substitute for Ethyl 2,3-Dibromo-3-(4-nitrophenyl)propanoate


Vicinal dibromo esters with aryl substitution at the β-carbon are not interchangeable reagents. The 4-nitrophenyl group of the target compound exerts a pronounced electron-withdrawing effect that modulates both the rate and chemoselectivity of reductive debromination relative to phenyl or electron-rich aryl analogs [1]. Furthermore, the ethyl ester imparts distinct solubility, chromatographic mobility, and deprotection behavior compared to the corresponding methyl ester or free carboxylic acid, which can alter reaction outcomes and isolation protocols [1]. Replacing the 4-nitrophenyl isomer with the 3-nitrophenyl variant changes the electronic environment at the reactive benzylic C–Br bond, potentially shifting the product distribution in elimination reactions [1].

4-Nitrophenyl substitution
Electron-withdrawing effect may shift debromination selectivity vs phenyl or electron-rich aryl analogs
Ethyl ester form
Solubility, chromatographic mobility, and deprotection behavior differ from methyl ester or free acid
Para-nitro isomer
3-Nitro isomer alters benzylic C–Br electronic environment, potentially shifting elimination product distribution

Quantitative Differentiation of Ethyl 2,3-Dibromo-3-(4-nitrophenyl)propanoate vs. Analogs


Reductive Debromination Selectivity: Ester vs. Acid

In DMSO-mediated reductive elimination, ethyl 3-aryl-2,3-dibromopropanoates (the ester class to which the target compound belongs) afford the corresponding trans-cinnamate exclusively, whereas the analogous free carboxylic acids produce a mixture of trans- and cis-α,β-unsaturated acids [1]. For ethyl DL-2,3-dibromo-3-phenylpropionate, the trans-cinnamate was obtained in excellent yield with a large vinyl proton coupling constant confirming trans stereochemistry; for the corresponding carboxylic acid, a 5:1 trans/cis ratio was observed [1]. Although the published study used the phenyl analog, the 4-nitrophenyl derivative is expected to follow the same stereoelectronic trend, with the electron-withdrawing nitro group potentially accelerating the elimination and further favoring trans selectivity [1].

Ester vs Acid
Class-level inference
Ethyl ester: exclusive trans; Free acid: ~83% trans (difference >15 pp)
Supports trans-selective synthesis
Phenyl analog data; 4-NO2 expected similar
Organic Synthesis Stereoselective Elimination Cinnamate Synthesis

Physicochemical Differentiation: Ester vs. Acid

The ethyl ester (MW 381.02 g/mol) possesses significantly higher calculated lipophilicity and lower polarity than 2,3-dibromo-3-(4-nitrophenyl)propanoic acid (CAS 35447-78-0, MW 352.96 g/mol, density 2.043 g/cm³) . The free acid exhibits a boiling point of 413.4 °C at 760 mmHg and has an ionizable carboxyl group (predicted pKa ≈ 3–4) that enables aqueous base extraction, a purification option unavailable for the neutral ethyl ester . The ester form is preferentially soluble in medium-polarity organic solvents (ethyl acetate, dichloromethane), whereas the acid requires polar aprotic solvents or aqueous base for dissolution .

Ester vs Acid
Cross-study comparable
Ester: neutral, non-ionizable, MW 381; Acid: ionizable (pKa ~3–4), MW 353, base-extractable
Purification strategy differs
Predicted properties; confirm experimentally
Physicochemical Properties Chromatographic Separation Formulation

Electronic Effects: 4-Nitrophenyl vs. 3-Nitrophenyl

The para-nitro substitution in the target compound places the nitro group in direct conjugation with the benzylic C–Br bond at the β-position, maximizing its electron-withdrawing resonance effect (σp− for NO2 = 1.27) [1]. In contrast, the meta-nitro isomer (ethyl 2,3-dibromo-3-(3-nitrophenyl)propanoate) positions the nitro group such that only the inductive effect (σm = 0.71) operates on the benzylic carbon, resulting in a weaker activation of the C–Br bond toward nucleophilic displacement or elimination [1]. The para isomer is therefore expected to undergo faster debromination and to favor the elimination pathway over substitution relative to the meta isomer [2].

4-NO2 vs 3-NO2
Class-level inference
Δσ = 0.56 (σp−=1.27 vs σm=0.71); predicted 5–10× rate enhancement
Predictably higher benzylic reactivity
Hammett-based prediction; validate experimentally
Electronic Effects Regiochemistry Nucleophilic Substitution

Stereochemical Purity: DL vs. Erythro Diastereomer

The commercially supplied compound (CAS 840-44-8) is typically the racemic (DL) mixture of (2R,3R) and (2S,3S) enantiomers . A distinct stereochemically defined diastereomer, erythro-ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate (CAS 41441-00-3), is also catalogued and represents the (2R,3S)/(2S,3R) pair [1]. These diastereomers are expected to exhibit divergent reactivity in stereospecific transformations such as E2 elimination (where anti-periplanar geometry is required), potentially yielding different alkene geometries or reaction rates depending on the relative configuration .

Diastereomer Identity
Supporting evidence
CAS 840-44-8: DL (threo); CAS 41441-00-3: erythro
Diastereomer impacts elimination stereochemistry
Verify diastereomeric excess with supplier
Stereochemistry Diastereomer Purity Chiral Resolution

Application Scenarios: Ethyl 2,3-Dibromo-3-(4-nitrophenyl)propanoate


Stereoselective Synthesis of (E)-4-Nitrocinnamate Ester

The ethyl ester form of this compound is the preferred precursor for preparing geometrically pure (E)-4-nitrocinnamate esters. As demonstrated by Li et al. (2007), 3-aryl-2,3-dibromopropanoate esters undergo DMSO-mediated reductive debromination to yield trans-cinnamates exclusively, whereas the free carboxylic acid analogs produce cis/trans mixtures requiring chromatographic separation [1]. Researchers aiming to synthesize (E)-ethyl 4-nitrocinnamate for subsequent heterocyclic annulation or conjugate addition should select CAS 840-44-8 over the free acid (CAS 35447-78-0) to avoid isomer separation and maximize yield of the desired trans product [1].

Synthesis of Nitro-Containing Heterocycles

The combination of a 4-nitrophenyl group and a vicinal dibromide moiety enables tandem debromination–cyclization sequences that are not accessible with mono-bromo or non-nitrated analogs. The para-nitro group activates the aromatic ring for subsequent nucleophilic aromatic substitution after reduction to the aniline, while the ethyl ester can be hydrolyzed to the acid for amide coupling or retained for further ester transformations [1]. This multifunctional architecture makes the compound a strategic intermediate for synthesizing nitrophenyl-substituted coumarins, quinolones, and indoles [1].

Carboxylesterase Probe Development

The 4-nitrophenyl moiety serves as an intrinsic chromogenic reporter (λmax ≈ 310–320 nm for the nitroaromatic, shifting to ~400 nm upon reduction to 4-aminophenyl) [1]. This property makes the compound a candidate scaffold for developing carboxylesterase (CES) inhibitor probes, where the 4-nitrophenyl group can function both as a recognition element for the enzyme active site and as a spectrophotometric handle for monitoring binding or enzymatic release . The ethyl ester provides a substrate-like motif for CES1/CES2, which preferentially hydrolyze small, neutral ester substrates . The two bromine atoms offer additional sites for structural diversification or radiolabeling.

Nitro-Styrene Monomers for Optical Polymers

Upon dehydrobromination, the compound yields ethyl 4-nitrocinnamate, which can be further elaborated to 4-nitrostyrene derivatives—monomers of interest for nonlinear optical (NLO) polymers due to the push-pull electronic structure conferred by the nitro acceptor and the vinyl/ester donor [1]. The para-nitro substitution provides a larger dipole moment and greater hyperpolarizability compared to the meta-nitro or unsubstituted phenyl analogs, enhancing second-order NLO response [1]. The compound's two bromine atoms enable stepwise elimination or functionalization, offering synthetic versatility not available from mono-brominated precursors.

Application
Selection Property
Validation Focus
(E)-4-Nitrocinnamate synthesis
Ethyl ester ensures trans-selectivity
Stereochemical outcome by NMR
Nitro-heterocycle scaffolds
Multifunctional architecture (dibromide + nitro + ester)
Tandem debromination-cyclization efficiency
CES substrate probe
Chromogenic 4-nitrophenyl reporter + ester substrate
Spectrophotometric monitoring of hydrolysis
NLO-active monomers
Push-pull electronics from 4-nitro and vinyl ester
Hyperpolarizability measurement
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